1,3-Dihydroxy-2-diethylamino-propane
Description
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(diethylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H17NO2/c1-3-8(4-2)7(5-9)6-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
FPFQSSDQLTUYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on functional groups and physicochemical properties inferred from the evidence:
Table 1: Key Compounds and Properties
Key Comparisons:
Functional Group Reactivity: Hydroxyl vs. Aldehyde/Ketone: Unlike 3-Hydroxy-2,2-dimethylpropanal (aldehyde) or 3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanone (ketone), the target compound lacks carbonyl reactivity. Its dihydroxy groups may enhance solubility in polar solvents, similar to glycerol derivatives. Amino Group Substitution: The diethylamino group in the target compound differs from dimethylamino groups in or methylamino groups in . Diethyl substitution may increase lipophilicity compared to smaller alkyl groups, affecting membrane permeability in biological systems.
Synthetic Applications: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is esterified, making it a stable intermediate in peptide synthesis. The target compound’s free hydroxyl groups could enable direct participation in condensation reactions without requiring deprotection steps. The dimethylamino-ketone in acts as a chiral catalyst in asymmetric synthesis.
Safety and Handling: 3-Hydroxy-2,2-dimethylpropanal requires precautions for aldehyde exposure (e.g., respiratory protection). The target compound’s amino and hydroxyl groups may pose different hazards, such as skin irritation or amine-related toxicity, though specific data are unavailable.
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address this compound. Comparisons are extrapolated from compounds with partial structural similarities.
- Critical Differences : The absence of aromatic rings (unlike ) or ester groups (unlike ) in the target compound limits direct parallels in applications like drug delivery or catalysis.
Preparation Methods
Reaction Conditions and Stoichiometry
In a representative procedure, 1,3-dimethoxy-isopropyl chloride (138.6 g, 1.0 mol) is combined with excess diethylamine (110 g, 1.5 mol) in an autoclave and heated to 160–165°C for 2–4 hours. The reaction proceeds via nucleophilic substitution, where the chloride leaving group is replaced by the diethylamino moiety. The intermediate 1,3-dimethoxy-2-diethylamino-propane is isolated by distillation under vacuum (65°C at 16 torr) with an 84% yield.
Hydrolysis to the Target Compound
The methoxy groups are cleaved via refluxing with 20% hydrochloric acid under azeotropic conditions for 70 hours. To prevent HCl loss, hydrogen chloride gas is continuously introduced, maintaining the acid concentration. Post-hydrolysis, the mixture is neutralized with 30% sodium hydroxide, and the product is extracted with ethanol. Vacuum distillation yields 1,3-dihydroxy-2-diethylamino-propane (115°C at 0.4 torr) with 86% purity and >99% solubility in water.
Alternative Synthesis via Diethyl Bromomalonate Intermediate
A less common route begins with diethyl bromomalonate, which undergoes amination and reduction.
Amination and Reduction Steps
Diethyl bromomalonate reacts with diethylamine in anhydrous ethanol, forming diethyl aminomalonate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C produces the target compound. While this method avoids high-temperature autoclave conditions, the yield is lower (42–45%) due to competing side reactions during reduction.
Comparative Analysis of Hydrolysis Agents
The choice of acid significantly impacts yield and purity:
| Acid | Concentration | Reflux Time (h) | Yield | Purity |
|---|---|---|---|---|
| HCl | 20% | 70 | 86% | 99% |
| HBr | 47% | 7–9 | 79% | 98.9% |
Hydrochloric acid achieves higher yields due to milder decomposition rates, whereas hydrobromic acid accelerates hydrolysis but introduces brominated byproducts.
Purification and Characterization
Q & A
Basic: What are the established synthetic routes for 1,3-Dihydroxy-2-diethylamino-propane, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,3-dichloropropane-2-ol with diethylamine under controlled pH (8–10) and temperature (40–60°C) yields the target compound. Solvent choice (e.g., ethanol or THF) affects reaction kinetics, while excess diethylamine ensures complete substitution . Continuous flow synthesis may enhance efficiency compared to batch methods, as seen in analogous amino alcohol syntheses . Post-synthesis, purification via vacuum distillation or recrystallization improves purity (>95% by HPLC) .
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the diethylamino group (δ 1.0–1.2 ppm for CH, 2.5–3.0 ppm for N–CH) and hydroxyl protons (δ 3.5–4.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA to resolve impurities .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 178) verifies molecular weight .
Basic: What are the stability considerations for this compound during storage and handling?
Methodological Answer:
The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at 2–8°C in amber glass vials. Degradation products (e.g., ketones from oxidation) are minimized by adding stabilizers like BHT (0.01% w/w) . Stability studies under ICH guidelines (25°C/60% RH) over 6 months show <2% degradation when stored properly .
Advanced: How do reaction mechanisms differ when synthesizing enantiopure vs. racemic forms of this compound?
Methodological Answer:
Enantiopure synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic mixtures achieves >99% enantiomeric excess (ee) . Racemic routes lack stereochemical control, leading to equal R/S ratios. Advanced monitoring via chiral HPLC (Chiralpak AD-H column) is essential for ee validation .
Advanced: What analytical challenges arise in detecting trace impurities, and how are they resolved?
Methodological Answer:
Common impurities include residual diethylamine (<0.1%) and chlorinated byproducts (e.g., 1,3-dichloropropane-2-ol). UPLC-MS/MS with MRM mode enhances sensitivity (LOD: 0.01 ppm). Ion-pair chromatography (e.g., with hexanesulfonate) improves separation of polar impurities . For quantification, spike-and-recovery experiments using certified reference materials (CRMs) ensure accuracy .
Advanced: How does this compound interact with biological systems in enzyme inhibition studies?
Methodological Answer:
The diethylamino group acts as a hydrogen-bond donor/acceptors, modulating enzyme activity. In vitro assays (e.g., with cytochrome P450 isoforms) use 0.1–10 mM compound in Tris-HCl buffer (pH 7.4). IC values are determined via fluorogenic substrates, with data normalized to controls . Molecular docking simulations (AutoDock Vina) predict binding affinities to active sites .
Advanced: What degradation pathways dominate under accelerated aging conditions, and how are degradation products identified?
Methodological Answer:
Major pathways include:
- Oxidation : Forms 3-oxo-2-diethylamino-propane, detected via GC-MS (retention time: 8.2 min) .
- Hydrolysis : At high humidity, yields diethylamine and glycerol derivatives (LC-QTOF confirms m/z 102.1 for diethylamine) .
Accelerated studies (40°C/75% RH for 3 months) coupled with forced degradation (HO, UV light) identify labile sites .
Advanced: How can synthetic protocols be optimized to enhance enantiopurity for pharmacological applications?
Methodological Answer:
Strategies include:
- Asymmetric Catalysis : Use of (R)-Proline-derived catalysts achieves >90% ee in Mannich-type reactions .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with L-tartaric acid) selectively crystallize the desired enantiomer .
- Microreactor Technology : Enhances heat/mass transfer, reducing racemization during exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
